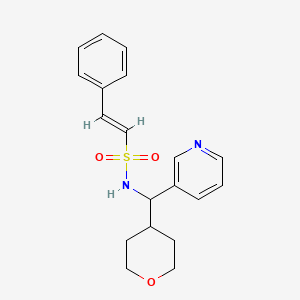![molecular formula C10H10F3N3O B2919272 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034513-66-9](/img/structure/B2919272.png)
5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a bicyclic structure containing oxygen and nitrogen atoms
準備方法
The synthesis of 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrimidine ring followed by the introduction of the trifluoromethyl group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the presence of a base and a catalyst to facilitate the formation of the desired product .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
科学的研究の応用
5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its trifluoromethyl group enhances its stability and bioavailability.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets. This can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
類似化合物との比較
Similar compounds to 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane include other trifluoromethyl-substituted pyrimidines and bicyclic compounds. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. For example:
5-(Trifluoromethyl)pyrimidine: This compound lacks the bicyclic structure but retains the trifluoromethyl group, making it useful for studying the effects of trifluoromethylation on pyrimidine derivatives.
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound lacks the trifluoromethyl-pyrimidine moiety but retains the bicyclic structure, making it useful for studying the effects of bicyclic structures on chemical reactivity.
The uniqueness of this compound lies in its combination of a trifluoromethyl-pyrimidine moiety with a bicyclic structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
5-[6-(trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c11-10(12,13)8-2-9(15-5-14-8)16-3-7-1-6(16)4-17-7/h2,5-7H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDCHTUSKMCGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2919189.png)


![6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2919194.png)
![1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2919197.png)
![1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2919198.png)
![2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2919199.png)





![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919211.png)

